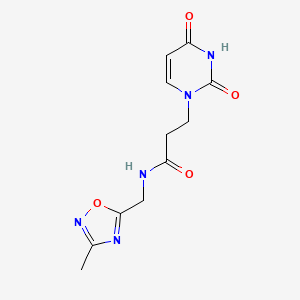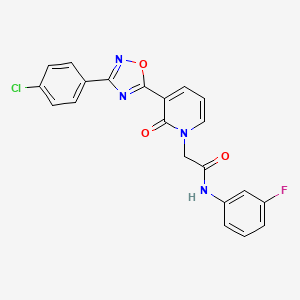![molecular formula C21H17N3O2S B2598817 N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105207-40-6](/img/structure/B2598817.png)
N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as MPTA, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPTA belongs to the class of thieno[3,2-d]pyrimidine derivatives, which have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The pyridopyrimidine scaffold has been investigated for its antitumor effects. N-(3-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide may inhibit specific cellular pathways involved in cancer progression. For instance, it could target enzymes like dihydrofolate reductase (DHFR) or other relevant molecular targets .
Epigenetic Modulation
Considering the compound’s structural features, it might interact with epigenetic regulators. Researchers have synthesized derivatives of this scaffold as enhancer of zeste homolog 2 (EZH2) inhibitors. These molecules could potentially impact gene expression patterns and have implications in cancer therapy .
Antimicrobial Activity
Exploring the antimicrobial potential, N-(3-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide derivatives could exhibit activity against bacteria, fungi, or other pathogens. Further studies are needed to validate this application .
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-6-5-9-16(10-14)23-18(25)11-24-13-22-19-17(12-27-20(19)21(24)26)15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUFSAXIWNUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2598739.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2598740.png)


![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2598743.png)

![4-[2-[[4-(3,4-Dimethylphenyl)-3-oxopyrazin-2-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2598747.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2598751.png)
![3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2598753.png)
![2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2598754.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2598756.png)
